6-Bromo-4-chlorothieno[2,3-d]pyrimidine
Overview
Description
6-Bromo-4-chlorothieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core substituted with bromine and chlorine atoms at the 6 and 4 positions, respectively. This compound is of significant interest in medicinal chemistry due to its structural similarity to purines, which are essential components of nucleic acids. The thieno[2,3-d]pyrimidine scaffold is frequently used in the development of pharmaceuticals, particularly for its favorable biopharmaceutical profile .
Mechanism of Action
Target of Action
Compounds with a similar thienopyrimidine scaffold are frequently used in medicinal chemistry for a variety of purposes, including as antimicrobial or antifungal agents, for treatment of viral infections, bone diseases including osteoporosis, as adenosine a2a receptor antagonists for parkinson’s disease, as antihiv agents, as immunosuppressive agents, and as anticancer agents .
Mode of Action
The thienopyrimidine core, to which this compound belongs, is known for its favorable biopharmaceutical profile and its structural similarity to purines .
Biochemical Pathways
Thienopyrimidines can be prepared from both pyrimidine or thiophene derivatives .
Biochemical Analysis
Biochemical Properties
6-Bromo-4-chlorothieno[2,3-d]pyrimidine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to act as an inhibitor for certain kinases, which are enzymes that play a key role in cell signaling pathways . Additionally, this compound has been found to interact with adenosine A2A receptors, which are involved in various physiological processes including inflammation and immune response . The nature of these interactions often involves binding to the active site of the enzyme or receptor, thereby inhibiting its activity and altering downstream signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, its interaction with kinases can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapies . Furthermore, this compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair, thereby impacting cellular homeostasis and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity by binding to the ATP-binding site of the enzyme . This binding prevents the phosphorylation of target proteins, thereby disrupting signaling cascades that are essential for cell growth and survival . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in various cellular processes, including metabolism, cell cycle progression, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods to understand its stability and long-term impact on cellular function. It has been found that this compound is relatively stable when stored under appropriate conditions, such as in dark bottles at -18°C . Over time, this compound can induce long-term changes in cellular function, including sustained inhibition of cell proliferation and alterations in gene expression . These effects are often dependent on the concentration and duration of exposure to the compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and the levels of key metabolites within the cell . The metabolic pathways of this compound are complex and can vary depending on the specific cellular context and the presence of other interacting molecules.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in specific cellular compartments, such as the nucleus or mitochondria, where it can exert its biochemical effects . The distribution of this compound within the cell is influenced by factors such as its chemical properties, the presence of transporters, and the cellular environment.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Alternatively, it may be targeted to the mitochondria, where it can influence cellular metabolism and energy production . The precise localization of this compound within the cell is essential for its biochemical activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine typically involves a multi-step process starting from readily available bulk chemicals. The process includes the following steps :
Gewald Reaction: This step involves the condensation of an aldehyde or ketone with an activated nitrile in the presence of a sulfur source to form 2-aminothiophenes.
Pyrimidone Formation: The 2-aminothiophenes are then cyclized to form pyrimidone intermediates.
Bromination: The pyrimidone intermediates are brominated at the 6 position.
Chlorination: Finally, the brominated intermediates are chlorinated at the 4 position to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for scalability and cost-effectiveness. The process is designed to be robust and practical, allowing for the production of large quantities without the need for chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chlorothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms .
Scientific Research Applications
6-Bromo-4-chlorothieno[2,3-d]pyrimidine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine :
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, including antimicrobial, antifungal, antiviral, and anticancer agents.
Biological Research: It serves as a tool for studying biological pathways and molecular targets, such as adenosine A2A receptors and protein kinases.
Industrial Applications: The compound is used in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
6-Bromo-4-chlorothieno[2,3-d]pyrimidine can be compared with other thieno[2,3-d]pyrimidine derivatives, highlighting its uniqueness :
Similar Compounds: Examples include 4-chlorothieno[2,3-d]pyrimidine, 6-bromo-4-methylthieno[2,3-d]pyrimidine, and 6-chloro-4-bromothieno[2,3-d]pyrimidine.
Uniqueness: The specific substitution pattern of bromine and chlorine atoms at the 6 and 4 positions, respectively, imparts unique chemical and biological properties to this compound, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-bromo-4-chlorothieno[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2S/c7-4-1-3-5(8)9-2-10-6(3)11-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIXHHOZGMSYKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C(=NC=N2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481264 | |
Record name | 6-Bromo-4-chlorothieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56844-12-3 | |
Record name | 6-Bromo-4-chlorothieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-4-chlorothieno[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6-bromo-4-chlorothieno[2,3-d]pyrimidine in medicinal chemistry?
A1: this compound serves as a vital building block in synthesizing a diverse range of thienopyrimidine-based kinase inhibitors. [] These inhibitors hold immense potential for developing new drugs targeting various diseases.
Q2: What is the synthetic route for producing this compound?
A2: The synthesis of this compound involves a four-step process starting from readily available and cost-effective starting materials. [] This efficient synthesis makes it suitable for large-scale production.
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